molecular formula C8H12N2O2 B1202668 4-(1,2-Diamino-ethyl)-pyrocatechol CAS No. 132261-26-8

4-(1,2-Diamino-ethyl)-pyrocatechol

Cat. No. B1202668
CAS RN: 132261-26-8
M. Wt: 168.19 g/mol
InChI Key: YGHYOKFGHPJEHE-UHFFFAOYSA-N
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Description

The compound “4-(1,2-Diamino-ethyl)-pyrocatechol” likely contains an ethyl group (a two-carbon chain) attached to two amino groups (NH2), and a pyrocatechol group (a benzene ring with two hydroxyl groups). This structure suggests that it might have properties similar to other diamines and phenolic compounds .


Molecular Structure Analysis

The molecular structure of “4-(1,2-Diamino-ethyl)-pyrocatechol” would likely show the ethyl group with the two amino groups attached, extending from the benzene ring of the pyrocatechol group .


Chemical Reactions Analysis

The amino groups in “4-(1,2-Diamino-ethyl)-pyrocatechol” could potentially participate in reactions like condensation with carbonyl compounds to form imines. The hydroxyl groups on the pyrocatechol could potentially undergo reactions like esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1,2-Diamino-ethyl)-pyrocatechol” would likely be influenced by its functional groups. For example, the presence of polar amino and hydroxyl groups could make it more soluble in polar solvents .

Safety and Hazards

While specific safety and hazard information for “4-(1,2-Diamino-ethyl)-pyrocatechol” is not available, many diamines are irritants and can cause harm if ingested, inhaled, or come into contact with skin . Phenolic compounds can also be harmful and corrosive .

Future Directions

The potential applications and future directions for “4-(1,2-Diamino-ethyl)-pyrocatechol” would likely depend on its specific properties and reactivity. Diamines and phenolic compounds are used in a wide range of fields, including medicine, materials science, and synthetic chemistry .

properties

IUPAC Name

4-(1,2-diaminoethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-4-6(10)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHYOKFGHPJEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927600
Record name 4-(1,2-Diaminoethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2-Diamino-ethyl)-pyrocatechol

CAS RN

132261-26-8
Record name 1-(3,4-Dihydroxyphenyl)-1,2-diaminoethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132261268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1,2-Diaminoethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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